

"2-Ethoxy-4-fluorobenzoic acid in the synthesis of pharmaceutical intermediates"

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Compound of Interest

Compound Name: *2-Ethoxy-4-fluorobenzoic acid*

Cat. No.: *B1445956*

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Application Note & Protocols

Topic: **2-Ethoxy-4-fluorobenzoic Acid** in the Synthesis of Pharmaceutical Intermediates

Abstract

2-Ethoxy-4-fluorobenzoic acid (CAS No. 1233541-55-3) is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in modern medicinal chemistry.^[1] Its unique substitution pattern, featuring an activating ethoxy group and a modulating fluorine atom, makes it an invaluable precursor for the synthesis of complex pharmaceutical intermediates. The fluorine substituent, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers and drug development professionals on the application of **2-Ethoxy-4-fluorobenzoic acid**, with a specific focus on its role in the synthesis of intermediates for tyrosine kinase inhibitors, exemplified by its application in the synthesis of Nintedanib.^[3] Included are detailed protocols, discussions of experimental rationale, safety guidelines, and methods for characterization.

Introduction: The Strategic Importance of Fluorinated Intermediates

The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary pharmaceutical design.^[4] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can profoundly alter a molecule's

physicochemical properties. In the context of **2-Ethoxy-4-fluorobenzoic acid**, the C4-fluoro group influences the acidity of the carboxylic acid and modifies the electron density of the aromatic ring, which can be crucial for downstream reactions and for the ultimate biological activity of the target API. This intermediate is particularly significant in the synthesis of targeted therapies, such as small-molecule kinase inhibitors, where precise molecular interactions are paramount for efficacy and selectivity.^[3]

Physicochemical Properties & Characterization

A thorough understanding of the starting material's properties is fundamental to its successful application and to the validation of subsequent reaction products.

Property	Value	Reference
CAS Number	1233541-55-3	[1] [2]
Molecular Formula	C ₉ H ₉ FO ₃	[2]
Molecular Weight	184.16 g/mol	[5]
Appearance	Typically an off-white to white solid	N/A
Purity Specification	>95% (typical)	[5]

Analytical Characterization Protocol

- ¹H NMR (400 MHz, CDCl₃): Expected signals would include a triplet and quartet for the ethoxy group (approx. δ 1.4-1.5 and 4.1-4.2 ppm), and aromatic protons exhibiting coupling to fluorine.
- ¹⁹F NMR (376 MHz, CDCl₃): A singlet or multiplet corresponding to the single fluorine atom on the aromatic ring.
- FT-IR (ATR): Characteristic peaks would include a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1680-1710 cm⁻¹), and C-F stretching vibrations (approx. 1100-1300 cm⁻¹).
- Mass Spectrometry (ESI-): Expected [M-H]⁻ ion at m/z ≈ 183.05.

Causality Behind Characterization: Each technique provides orthogonal data to confirm identity and purity. ^1H and ^{19}F NMR confirm the structural integrity and placement of protons and fluorine. FT-IR validates the presence of key functional groups (acid, ether), while MS confirms the molecular weight. Together, they form a self-validating system for quality control.

Core Application: Synthesis of a Nintedanib Precursor

Nintedanib is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, and is used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.^[3] A key step in its synthesis involves the formation of an amide bond between a benzoic acid derivative and an aniline moiety. **2-Ethoxy-4-fluorobenzoic acid** serves as a critical precursor in a patented synthetic route.^[6] The following protocol details the conversion of **2-Ethoxy-4-fluorobenzoic acid** to its corresponding acid chloride, a highly reactive intermediate ready for subsequent amidation.

Workflow for Acid Chloride Formation

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Caption: Workflow for the synthesis of 2-Ethoxy-4-fluorobenzoyl chloride.

Protocol 1: Synthesis of 2-Ethoxy-4-fluorobenzoyl Chloride

Objective: To convert **2-Ethoxy-4-fluorobenzoic acid** into its more reactive acid chloride derivative for subsequent amide coupling.

Materials:

- **2-Ethoxy-4-fluorobenzoic acid** (1.0 eq)
- Thionyl chloride (SOCl_2) (1.5 - 2.0 eq)
- Anhydrous Toluene
- N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 1-2 drops)
- Round-bottom flask with reflux condenser and magnetic stirrer
- Inert atmosphere setup (Nitrogen or Argon)
- Heating mantle
- Rotary evaporator

Procedure:

- Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.
- Charging Reagents: Under a positive pressure of nitrogen, charge the flask with **2-Ethoxy-4-fluorobenzoic acid** (1.0 eq) and anhydrous toluene (approx. 5-10 mL per gram of acid).
- Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).
 - Rationale: DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion to the acid chloride.

- Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 eq) to the stirred suspension at room temperature. The addition may be exothermic.
- Reaction: Gently heat the reaction mixture to 40-50°C and stir for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester formation by TLC or GC against the starting acid.
 - Rationale: Gentle heating ensures the reaction proceeds at a reasonable rate without significant side product formation. The byproducts of this reaction, HCl and SO₂, are gases, which helps drive the reaction to completion according to Le Châtelier's principle.
- Work-up: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive HCl and SO₂ vapors.
- Product: The resulting crude 2-Ethoxy-4-fluorobenzoyl chloride is typically an oil or low-melting solid and is often used immediately in the next step without further purification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Ethoxy-4-fluorobenzoic acid** should always be consulted, general precautions for related fluorinated aromatic acids should be followed.^[7] ^[8]

Hazard Category	Precautionary Statement	Reference
Acute Toxicity (Oral)	H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using.	[8]
Skin Irritation	H315: Causes skin irritation. P280: Wear protective gloves/protective clothing.	[7][8]
Eye Irritation	H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.	[7][8][9]
Respiratory Irritation	H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.	[7][8]

Personal Protective Equipment (PPE): Always handle this chemical in a fume hood while wearing a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8][10]

Conclusion

2-Ethoxy-4-fluorobenzoic acid is a sophisticated and valuable intermediate for the pharmaceutical industry. Its well-defined structure allows for precise and efficient integration into complex synthetic pathways, leading to the development of advanced therapeutic agents like Nintedanib.[3][6] The protocols and rationale provided herein demonstrate a robust framework for its application, emphasizing the principles of chemical reactivity, process control, and safety. By understanding the causality behind each experimental step, researchers can confidently and effectively utilize this key building block to advance their drug discovery and development programs.

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